4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20210691
InChI: InChI=1S/C19H22N4O3/c1-25-15-10-9-14(12-16(15)26-2)13-20-19(24)8-5-7-18-22-21-17-6-3-4-11-23(17)18/h3-4,6,9-12H,5,7-8,13H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide

CAS No.:

Cat. No.: VC20210691

Molecular Formula: C19H22N4O3

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide -

Specification

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Standard InChI InChI=1S/C19H22N4O3/c1-25-15-10-9-14(12-16(15)26-2)13-20-19(24)8-5-7-18-22-21-17-6-3-4-11-23(17)18/h3-4,6,9-12H,5,7-8,13H2,1-2H3,(H,20,24)
Standard InChI Key VDBLYWYXWWOGCD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNC(=O)CCCC2=NN=C3N2C=CC=C3)OC

Introduction

4-( triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide is a complex organic compound featuring a unique combination of triazole and pyridine moieties, which are significant in medicinal chemistry due to their diverse biological activities. This compound has a molecular formula of C17H20N4O2 and a molecular weight of approximately 324.37 g/mol. It incorporates a butanamide functional group linked to a 3,4-dimethoxybenzyl group and a triazolo-pyridine structure, contributing to its potential therapeutic applications.

Synthesis

The synthesis of 4-( triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Triazolo-Pyridine Core: This can be achieved through reactions involving 2-hydrazinopyridines and appropriate reagents, such as aromatic aldehydes or imidates .

  • Introduction of the Butanamide Side Chain: This step involves coupling reactions to attach the butanamide group to the triazolo-pyridine core.

  • Attachment of the 3,4-Dimethoxybenzyl Group: This is typically done through further coupling reactions to complete the molecule.

Biological Activity

Preliminary studies indicate that 4-( triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide exhibits promising biological activity. Its structural components suggest potential activity as an inhibitor of specific protein interactions involved in cancer pathways. The presence of the triazole ring is often associated with enhanced bioactivity due to its ability to mimic natural substrates and interact with biological targets.

Biological ActivityPotential Mechanism
Anti-Cancer PropertiesModulation of pathways involved in cell proliferation and apoptosis
Protein Interaction InhibitionBinding to specific protein targets involved in cancer progression

Research Findings and Future Directions

Research on 4-( triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide is ongoing, with studies focusing on its interactions with biological macromolecules. Techniques such as molecular docking are essential for understanding its mechanism of action and optimizing its pharmacological properties. Further investigations into its metabolic stability and selectivity for specific targets will be crucial for its development as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator